N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. A ethylenediamine linker connects the thiazole to an ethanediamide group, which is further substituted with a 3-fluorophenyl moiety. Below, we compare this compound with structurally related derivatives to elucidate functional and biological distinctions.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-7-8-17(29-2)18(11-14)30-3)9-10-24-20(27)21(28)26-16-6-4-5-15(23)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSHPZQHKDJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with a suitable thioamide under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-fluorophenylamine and ethanediamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
The thiazole ring in the target compound differentiates it from thiadiazole or triazole-based analogs. For example:
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () contains a 1,3,4-thiadiazole core, known for insecticidal and fungicidal activities . Thiadiazoles typically exhibit broader nitrogen/sulfur interactions with biological targets, whereas thiazoles (as in the target compound) may prioritize lipophilicity due to fewer electronegative atoms.
Table 1: Core Heterocycle Comparison
Substituent Effects
Aromatic Substituents
- 3-Fluorophenyl vs. Halogenated Phenyl Groups : The target’s 3-fluorophenyl group contrasts with analogs like thifluzamide (), which has a 2,6-dibromo-4-(trifluoromethoxy)phenyl group. Fluorine enhances electronegativity and metabolic stability, while bromine/trifluoromethoxy groups increase steric bulk and hydrophobicity .
- Methoxy vs. Chloro Groups : The 3,4-dimethoxyphenyl substituent in the target compound may improve membrane permeability compared to electron-withdrawing groups (e.g., 4-chlorobenzylidene in ), which could enhance target binding but reduce solubility .
Linker and Functional Groups
- Diamide vs. This could influence interactions with enzymes like succinate dehydrogenase (common in fungicides) .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide is a complex thiazole derivative known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 445.6 g/mol. It features a thiazole ring, a benzamide group, and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H27N3O4S |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 16031965 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways. Such interactions can lead to various cellular responses, including:
- Inhibition of cancer cell proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
- Antimicrobial effects : It has shown potential against various bacterial and fungal strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- IC50 Values : Reports indicate IC50 values ranging from 5 to 15 µM across different cell lines, suggesting potent anti-proliferative effects.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Bacterial Strains : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values reported range from 8 to 32 µg/mL for various bacterial strains.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 and HCT116 cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
-
Antimicrobial Efficacy :
- Research conducted at a leading university assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated an MIC of 16 µg/mL, comparable to standard antibiotics used in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
